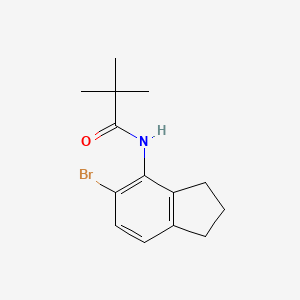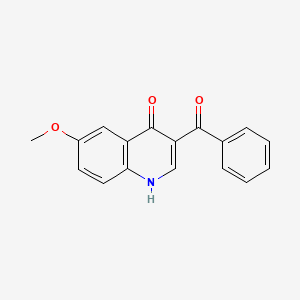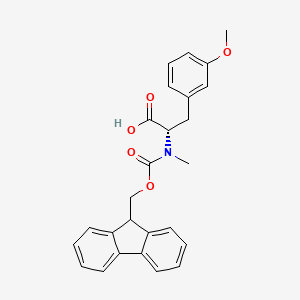
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole is an organic compound known for its unique structural and electronic properties. It belongs to the family of perylene derivatives, which are characterized by their extended π-conjugated systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole typically involves the reaction of 3,4,9,10-Perylenetetracarboxylic Dianhydride with o-phenylenediamine under high-temperature conditions. The reaction is usually carried out in a solvent such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid. The reaction conditions often require temperatures ranging from 150°C to 200°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct electronic and optical properties .
科学的研究の応用
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole has a wide range of applications in scientific research:
Organic Electronics: It is used as an electron transport material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaics: The compound is employed in organic photovoltaic cells as an electron acceptor material.
Dyes and Pigments: Due to its strong absorption and emission in the visible region, it is used as a dye in various industrial applications.
Biological Applications: It is explored for use in bioimaging and as a fluorescent probe in biological studies.
作用機序
The mechanism of action of 3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole involves its ability to participate in electron transfer processes. The extended π-conjugated system allows for efficient electron transport, making it an effective material in electronic and photovoltaic applications. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, facilitating its role in various chemical and biological processes .
類似化合物との比較
Similar Compounds
- 3,4,9,10-Perylenetetracarboxylic Dianhydride
- 1,4,5,8-Naphthalene-tetracarboxylic Dianhydride
- Perylenetetracarboxylic Diimide
Uniqueness
3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole stands out due to its unique combination of electronic properties and structural stability. Compared to similar compounds, it offers superior electron transport capabilities and higher thermal stability, making it a preferred choice in high-performance applications .
特性
分子式 |
C72H32N8O4 |
|---|---|
分子量 |
1073.1 g/mol |
IUPAC名 |
7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.024,32.026,31.034,38]tetraconta-1(36),2,4,6,8,10,12,16,18,20(37),21,23(38),24,26,28,30,34,39-octadecaene-15,33-dione;7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.025,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,16,18,20,22,26,28,30,32,34(38),35,39-octadecaene-15,24-dione |
InChI |
InChI=1S/2C36H16N4O2/c41-35-23-15-11-19-18-10-14-22-32-24(36(42)40-28-8-4-2-6-26(28)38-34(22)40)16-12-20(30(18)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35;41-35-23-15-11-19-20-12-16-24-32-22(34-38-26-6-2-4-8-28(26)40(34)36(24)42)14-10-18(30(20)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h2*1-16H |
InChIキー |
XQNMSKCVXVXEJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=CC=C7C8=C(C=CC(=C68)C9=C5C4=C3C=C9)C1=NC2=CC=CC=C2N1C7=O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C7C(=CC=C8C7=C(C=C6)C9=NC1=CC=CC=C1N9C8=O)C1=C5C4=C3C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)


![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)




![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)

![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)

